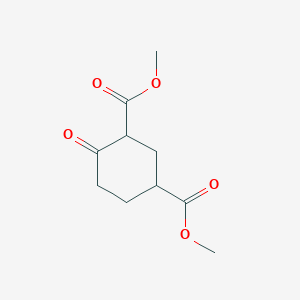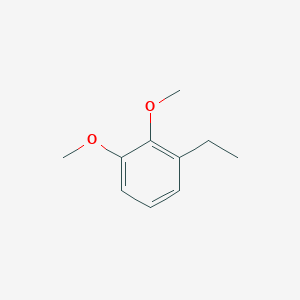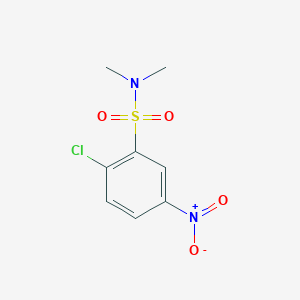
5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
Vue d'ensemble
Description
5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the CAS Number: 104761-49-1 . It has a molecular weight of 229.09 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecule contains a total of 23 bonds; 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Dopaminergic and Serotonergic Systems Study
5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene derivatives have been synthesized and tested for their effects on central serotonergic (5-HT1A) and dopaminergic (D2) systems. Surprisingly, certain isomers showed significantly lower affinity for D2 and 5-HT1A receptors than their corresponding phenols, impacting in vivo effects. These findings enhance the understanding of dopaminergic and serotonergic system interactions (Stjernlöf et al., 1993).
Liquid Crystal Materials for LCDs
A study on liquid crystal materials with fluoro-substituted tetrahydronaphthalene structures, like this compound, designed for active matrix LCDs, showed that these compounds exhibit excellent properties for TFT-displays. The synthesized compounds demonstrated wide nematic temperature ranges, low melting points, and large values of dielectric anisotropy, suggesting their utility in new liquid crystal mixtures for display technologies (Kusumoto et al., 2004).
Serotonin Receptor Agents
Research involving N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, structurally related to this compound, focused on 5-HT7 receptor agents. This study revealed key insights into the structure-affinity and -activity relationships for the 5-HT7 receptor, particularly highlighting the crucial role of the substitution pattern in affecting receptor affinity and intrinsic activity (Leopoldo et al., 2007).
Chiral Auxiliary in Asymmetric Reactions
(1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, derived from similar tetrahydronaphthalene structures, has been successfully employed as a chiral auxiliary in Reformatsky-type reactions. This chemoenzymatically synthesized compound demonstrated its utility in asymmetric organic synthesis (Orsini et al., 2005).
Synthesis and Investigation of Novel Dyes
5-Phenyl-1,2,3,4-tetrahydronaphthalene derivatives, closely related to this compound, have been synthesized and characterized for their potential as novel dyes. These dyes exhibit distinctive spectroscopic properties in various solvents, indicating their potential application in dye and pigment industries (Pietrzak & Bajorek, 2013).
Anticancer Activity Studies
A compound structurally related to this compound demonstrated significant anticancer activity. The compound showed notable inhibition against HL-60 and BEL-7402 cancer cells, suggesting potential applications in cancer treatment research (Miao, Yan, & Zhao, 2010).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
5-bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUXPECXTLSPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909179 | |
| Record name | 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104761-49-1 | |
| Record name | Naphthalene, 5-bromo-8-fluoro-1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104761491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,2-Ethanediamine, N-(2-aminoethyl)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045241.png)






